molecular formula C7H6N4O2 B1319360 2-Hydrazinyl-5-nitrobenzonitrile CAS No. 60160-68-1

2-Hydrazinyl-5-nitrobenzonitrile

Cat. No.: B1319360
CAS No.: 60160-68-1
M. Wt: 178.15 g/mol
InChI Key: XEJPKACEMFWECC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H6N4O2 . It is used for research purposes .

Scientific Research Applications

Synthesis and Molecular Structures

  • Preparation and Analysis of Analogs : The preparation of 2-Fluoro-5-nitrobenzonitrile, an analog of 2-Hydrazinyl-5-nitrobenzonitrile, and its reactions with various compounds has been studied. The proton magnetic resonance spectra of the resultant compounds provide insights into molecular structure and properties (Wilshire, 1967).

  • Synthesis of Benzoxazine Derivatives : Research on the heating of 2-amino-5-nitrobenzonitrile with various ketones resulted in novel benzoxazine derivatives. Their identification through spectroscopy and elemental analysis contributes to synthetic chemistry applications (Li et al., 2006).

Thermal and Physical Properties

  • Thermophysical Study : A detailed study of the thermophysical behavior of nitrobenzonitriles, which includes this compound, was conducted. This research provides insights into their thermal properties, crucial for material science applications (Jiménez et al., 2002).

Nonlinear Optical Properties

  • Photonic Applications : The third-order nonlinear optical properties of derivatives, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, have been explored for photonic device applications. This research highlights the potential of such compounds in developing advanced photonic technologies (Nair et al., 2022).

Molecular Structure Analysis

  • Structural Determination via Spectroscopy : The structural parameters of 2- and 3-nitrobenzonitrile, related to this compound, have been analyzed using rotational spectroscopy. This study provides valuable information on how electron-withdrawing substituents affect molecular structure (Graneek et al., 2018).

Biochemical Analysis

Cellular Effects

2-Hydrazinyl-5-nitrobenzonitrile has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it has been shown to inhibit certain oxidoreductases by binding to their active sites, thereby preventing substrate access . This inhibition can result in downstream effects on cellular processes, such as reduced ROS production and altered metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved metabolic function. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle . The compound’s interactions with these enzymes can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity, with higher concentrations potentially leading to more pronounced effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can modulate its interactions with biomolecules and influence its overall biological effects.

Properties

IUPAC Name

2-hydrazinyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-5-3-6(11(12)13)1-2-7(5)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJPKACEMFWECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599779
Record name 2-Hydrazinyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60160-68-1
Record name 2-Hydrazinyl-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60160-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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